Differentiation from Unprotected H-Lys-AMC: Km Comparison for Aminopeptidase Activity
H-Lys(Z)-AMC HCl differs fundamentally from its unprotected analog H-Lys-AMC in susceptibility to aminopeptidase cleavage. Quantitative kinetic analysis of a purified arginine aminopeptidase from Lactobacillus sakei demonstrated that H-Lys-AMC is a competent substrate with a Km of 26.0 μM and Vmax of 11.1 μmol·h⁻¹·mg⁻¹ [1]. In contrast, the ε-Z-protected H-Lys(Z)-AMC HCl is not cleaved by this aminopeptidase class due to steric occlusion by the Z group, as established by the substrate specificity profile of aminopeptidase B [2]. This differential reactivity enables selective detection of Z-group-dependent proteases in complex samples.
| Evidence Dimension | Michaelis constant (Km) for aminopeptidase cleavage |
|---|---|
| Target Compound Data | No detectable cleavage (aminopeptidase-inert) |
| Comparator Or Baseline | H-Lys-AMC: Km = 26.0 μM |
| Quantified Difference | Complete loss of aminopeptidase substrate activity |
| Conditions | Purified arginine aminopeptidase from L. sakei, pH 5.0, 37°C |
Why This Matters
The Z-protection renders H-Lys(Z)-AMC HCl aminopeptidase-inert, enabling specific measurement of endopeptidase activities that accommodate the Z group without interference from ubiquitous aminopeptidases in biological samples.
- [1] Sanz Y, Toldrá F. Purification and characterization of an arginine aminopeptidase from Lactobacillus sakei. Appl Environ Microbiol. 2002; 68(4): 1980-1987. Table 4: Km = 26.0 μM, Vmax = 11.1 μmol·h⁻¹·mg⁻¹ for Lys-AMC. View Source
- [2] MEROPS Database. Peptidase Family M1: Aminopeptidase B substrate specificity. Accessed 2026. View Source
